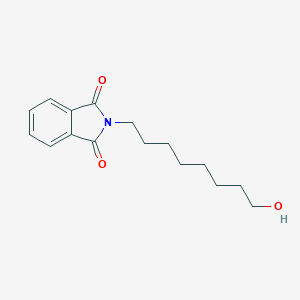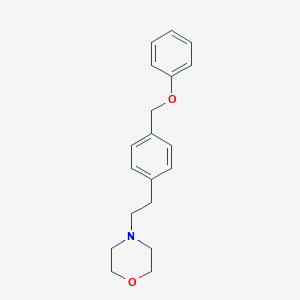
Morpholine, 4-(p-phenoxymethylphenethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(p-phenoxymethylphenethyl)- is a chemical compound that is commonly used in scientific research. It is a derivative of morpholine and has been found to have various biological and physiological effects.
Mecanismo De Acción
The exact mechanism of action of Morpholine, 4-(p-phenoxymethylphenethyl)- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to interact with various receptors, including the GABA-A receptor and the sigma-1 receptor.
Efectos Bioquímicos Y Fisiológicos
Morpholine, 4-(p-phenoxymethylphenethyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. It has also been found to increase the levels of the antioxidant glutathione, which helps to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Morpholine, 4-(p-phenoxymethylphenethyl)- in lab experiments is its ability to modulate the activity of various neurotransmitters and receptors. This makes it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Morpholine, 4-(p-phenoxymethylphenethyl)-. One area of interest is its potential use as an antidepressant and anxiolytic agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Finally, more research is needed to understand the exact mechanism of action of this compound and its potential interactions with other drugs and compounds.
Métodos De Síntesis
Morpholine, 4-(p-phenoxymethylphenethyl)- is synthesized by the reaction of 4-(p-phenoxymethylphenyl)-2-bromo-1-morpholin-4-yl-1-butene with morpholine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of around 70%.
Aplicaciones Científicas De Investigación
Morpholine, 4-(p-phenoxymethylphenethyl)- has been extensively used in scientific research, particularly in the field of pharmacology. It has been found to have various biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
Propiedades
Número CAS |
19733-86-9 |
|---|---|
Nombre del producto |
Morpholine, 4-(p-phenoxymethylphenethyl)- |
Fórmula molecular |
C19H23NO2 |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-[2-[4-(phenoxymethyl)phenyl]ethyl]morpholine |
InChI |
InChI=1S/C19H23NO2/c1-2-4-19(5-3-1)22-16-18-8-6-17(7-9-18)10-11-20-12-14-21-15-13-20/h1-9H,10-16H2 |
Clave InChI |
UCFBSPYKXGMZPT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC2=CC=C(C=C2)COC3=CC=CC=C3 |
SMILES canónico |
C1COCCN1CCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Otros números CAS |
19733-86-9 |
Sinónimos |
4-[p-(Phenoxymethyl)phenethyl]morpholine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
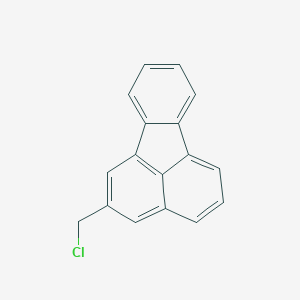

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
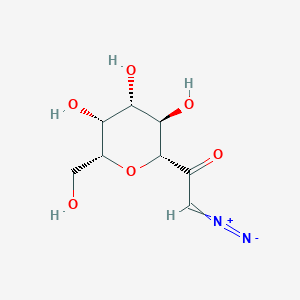
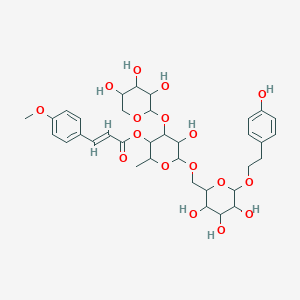
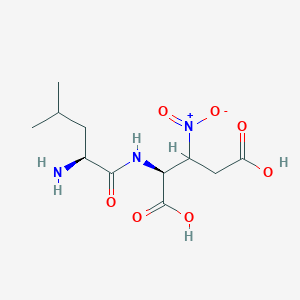
![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)
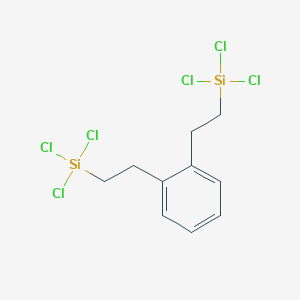
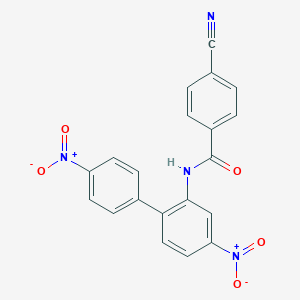
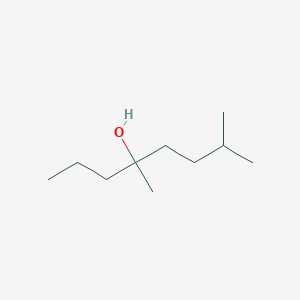
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
